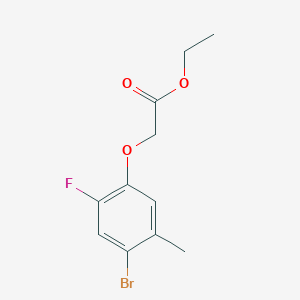
Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate, also known as EBFMPA, is a synthetic compound with a variety of uses in scientific research. It is an ester of 4-bromo-2-fluoro-5-methylphenol and acetic acid, and is a colorless liquid at room temperature. EBFMPA is used in a variety of laboratory experiments and applications, including organic synthesis, drug screening, and biochemical studies.
Scientific Research Applications
Synthesis of Biaryl Intermediates
Compounds similar to Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate, such as 4-Bromo-2-fluorobenzoic acid, have been used in the synthesis of biaryl intermediates by palladium-mediated coupling with various aryl boronic acids . Biaryl compounds are important in pharmaceutical chemistry and materials science.
Antimicrobial Applications
Some compounds with similar functional groups, like 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline, have shown antimicrobial effects . This suggests that Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate could potentially be explored for similar applications.
Pharmaceutical Chemistry
Benzaldehyde derivatives, which share a similar aromatic structure to the compound , are commonly used in the field of pharmaceutical chemistry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes, and as ligands in metal coordination chemistry .
Anti-inflammatory and Antioxidant Properties
Indole derivatives, which share some structural similarities with Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate, have been found to possess various biological activities, including anti-inflammatory and antioxidant properties . This suggests potential applications in the development of new therapeutic agents.
Antiviral Activity
Indole derivatives have also been reported to possess antiviral activity . This suggests that Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate could potentially be explored for similar applications in antiviral research.
Spectroscopic Studies
Compounds with similar functional groups have been the subject of several spectroscopic studies . Ethyl (4-bromo-2-fluoro-5-methylphenoxy)acetate could potentially be used in similar studies to understand its physical and chemical properties.
properties
IUPAC Name |
ethyl 2-(4-bromo-2-fluoro-5-methylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-3-15-11(14)6-16-10-4-7(2)8(12)5-9(10)13/h4-5H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHNTJZBVGLVFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
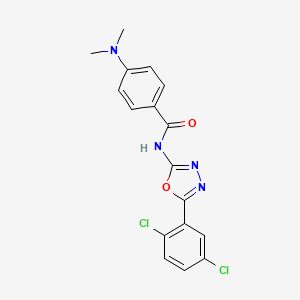
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2374463.png)
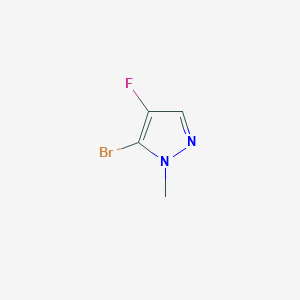

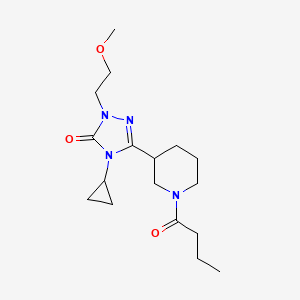
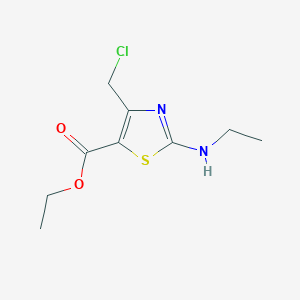
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2374473.png)
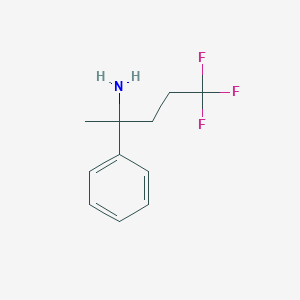
![[2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B2374475.png)
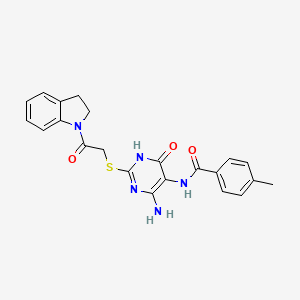
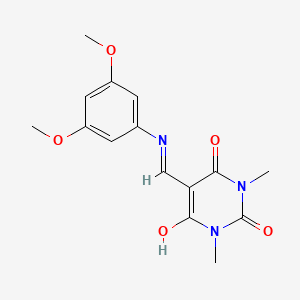
![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)